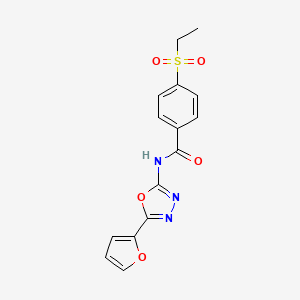

4-(ethylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(ethylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with an ethylsulfonyl group and a furan-2-yl-1,3,4-oxadiazol-2-yl moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(ethylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-

Activité Biologique

The compound 4-(ethylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a derivative of 1,3,4-oxadiazole, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications.

- Molecular Formula : C13H14N4O3S

- Molecular Weight : 298.34 g/mol

- IUPAC Name : this compound

Biological Activities

-

Antimicrobial Activity :

- Compounds containing the 1,3,4-oxadiazole moiety have demonstrated significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains and fungi. The presence of the furan ring enhances these activities due to its electron-rich nature that facilitates interaction with microbial targets .

- Anticancer Properties :

- Anti-inflammatory Effects :

- Neuroprotective Activity :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substituents on the benzene ring : Different substituents can enhance or diminish biological activity. For example, electron-donating groups often increase activity against certain pathogens .

- Furan and oxadiazole rings : The incorporation of these rings is critical for maintaining the compound's bioactivity, particularly in anticancer and antimicrobial applications .

Case Studies

Several case studies highlight the biological efficacy of related compounds:

- Fungicidal Activity : A study demonstrated that a related oxadiazole compound exhibited strong fungicidal activity against Botrytis cinerea, with an EC50 value significantly lower than standard fungicides like pyraclostrobin .

- Insecticidal Activity : Another study found that oxadiazole derivatives showed promising larvicidal activities against mosquito larvae at concentrations as low as 10 mg/L, indicating potential for use in vector control .

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,3,4-oxadiazole demonstrate efficacy against various bacterial strains and fungi. The introduction of an ethylsulfonyl group enhances the compound's bioactivity, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The mechanism of action is believed to involve the modulation of specific signaling pathways associated with cell growth and survival.

Fungicidal Activity

Recent studies have highlighted the fungicidal properties of benzamide derivatives containing oxadiazole groups. The compound has shown promising results in controlling plant pathogens such as Botrytis cinerea. The structure-activity relationship (SAR) analysis indicates that modifications to the benzamide structure can enhance fungicidal activity against various fungal species .

Synthesis of Novel Materials

The unique chemical structure of 4-(ethylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide allows for its application in synthesizing novel materials with specific electrical or optical properties. Research into polymer composites incorporating this compound has shown potential for applications in electronics and photonics due to its stability and reactivity under different conditions .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI assessed the antimicrobial activity of various oxadiazole derivatives, including our compound. The results indicated that it exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics against several strains of Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound in antibiotic development .

Case Study 2: Anticancer Mechanism Investigation

In another study focusing on anticancer properties, researchers utilized cell line assays to evaluate the cytotoxic effects of this compound. The findings revealed that the compound induces cell cycle arrest at the G2/M phase and promotes apoptosis through the intrinsic pathway involving mitochondrial disruption.

Propriétés

IUPAC Name |

4-ethylsulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O5S/c1-2-24(20,21)11-7-5-10(6-8-11)13(19)16-15-18-17-14(23-15)12-4-3-9-22-12/h3-9H,2H2,1H3,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZDUCUWDGSZBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.